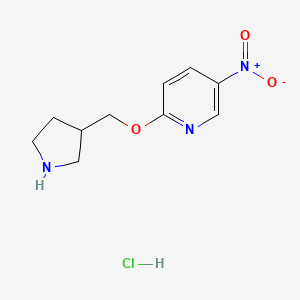
5-Nitro-2-(3-pyrrolidinylmethoxy)pyridine hydrochloride
Vue d'ensemble
Description
5-Nitro-2-(3-pyrrolidinylmethoxy)pyridine hydrochloride, also known as NPMPH, is a chemical compound with the molecular formula C10H14ClN3O3 . It has an average mass of 259.690 Da and a monoisotopic mass of 259.072357 Da . This compound has garnered significant attention in the fields of medicinal chemistry.
Synthesis Analysis
The synthesis of nitropyridine derivatives, such as 5-Nitro-2-(3-pyrrolidinylmethoxy)pyridine hydrochloride, involves several steps . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis
The molecular structure of 5-Nitro-2-(3-pyrrolidinylmethoxy)pyridine hydrochloride is represented by the formula C10H14ClN3O3 . This indicates that the compound is composed of 10 carbon atoms, 14 hydrogen atoms, one chlorine atom, three nitrogen atoms, and three oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving 5-Nitro-2-(3-pyrrolidinylmethoxy)pyridine hydrochloride are complex and involve several steps . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Applications De Recherche Scientifique
1. Radiosynthesis and Nicotinic Acetylcholine Receptors Study
5-Nitro-2-(3-pyrrolidinylmethoxy)pyridine hydrochloride derivatives have been studied for their affinity to nicotinic acetylcholine receptors. A derivative, 5-(2-(4-pyridinyl)vinyl)-6-chloro-3-(1-[(11)C]methyl-2-(S)-pyrrolidinylmethoxy)pyridine, exhibits high affinity for these receptors, suggesting potential applications in neurological studies using positron emission tomography (Brown et al., 2001).
2. Thermal Intramolecular Hydroxylation
Another research application involves thermal intramolecular hydroxylation reactions with 5-nitropyridine N-oxide derivatives. This process leads to the formation of 5-nitro-2-(2′-hydroxyaryloxy)pyridine, indicating a potential application in synthetic organic chemistry (Sammes et al., 1979).
3. Potential Anticancer Agents Synthesis
The compound has been utilized in synthesizing potential anticancer agents, such as Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines. These compounds have shown effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).
4. Synthesis of Isocyanates
Research has also explored the use of 5-Nitro-2-(3-pyrrolidinylmethoxy)pyridine hydrochloride in the catalytic synthesis of isocyanates. This synthesis involves the carbonylation of aromatic nitro compounds, highlighting the compound's role in the production of industrially significant chemicals (Manov-Yuvenskii et al., 1980).
5. Synthesis of Oxazolo[3,2-a]-pyridines
The compound has been used in the synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines, leading to the discovery of new compounds with potential applications in chemical synthesis (Bush & Babaev, 2003).
Propriétés
IUPAC Name |
5-nitro-2-(pyrrolidin-3-ylmethoxy)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.ClH/c14-13(15)9-1-2-10(12-6-9)16-7-8-3-4-11-5-8;/h1-2,6,8,11H,3-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNIYAMQBVSIFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=NC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219976-70-1 | |
| Record name | Pyridine, 5-nitro-2-(3-pyrrolidinylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397519.png)
![3-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397520.png)
![Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397522.png)
![3-[(3,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397523.png)
![3-[(3-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397524.png)
![2-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397526.png)
![4-[2-(4-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride](/img/structure/B1397528.png)
![3-[(4-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397529.png)
![4-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397531.png)
![3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397532.png)
![4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397535.png)

![3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397540.png)
![4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397541.png)